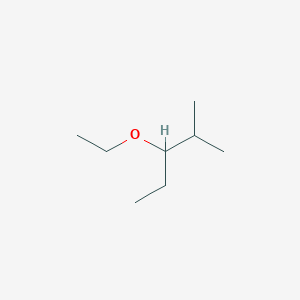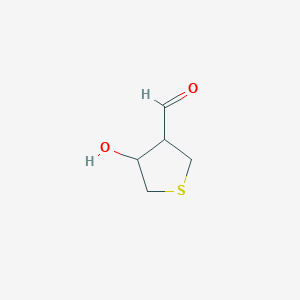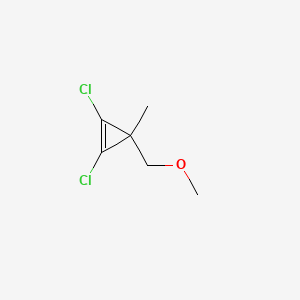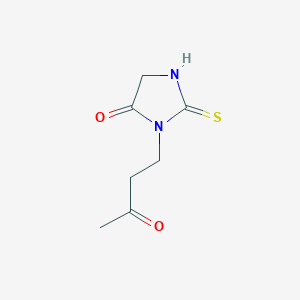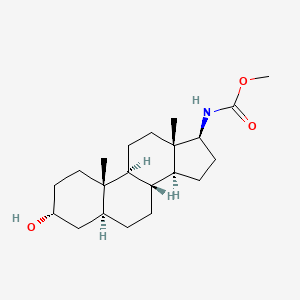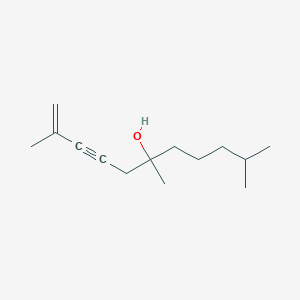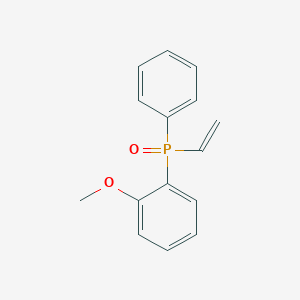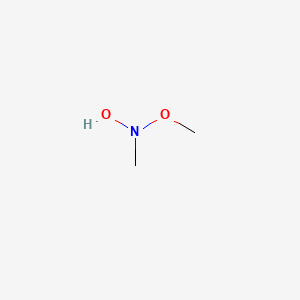
3-(1-Hydroxyethyl)-4-methoxy-6-methyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Hydroxyethyl)-4-methoxy-6-methyl-2H-pyran-2-one is an organic compound with a unique structure that includes a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyethyl)-4-methoxy-6-methyl-2H-pyran-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methoxy-6-methyl-2H-pyran-2-one with an aldehyde or ketone, followed by reduction to introduce the hydroxyethyl group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Hydroxyethyl)-4-methoxy-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
3-(1-Hydroxyethyl)-4-methoxy-6-methyl-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3-(1-Hydroxyethyl)-4-methoxy-6-methyl-2H-pyran-2-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action help in understanding its potential therapeutic and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-6-methyl-2H-pyran-2-one: Lacks the hydroxyethyl group.
3-Hydroxy-4-methoxy-6-methyl-2H-pyran-2-one: Similar structure but with a different functional group.
Uniqueness
3-(1-Hydroxyethyl)-4-methoxy-6-methyl-2H-pyran-2-one is unique due to the presence of both the hydroxyethyl and methoxy groups, which confer distinct chemical and physical properties. These properties make it valuable for specific applications that similar compounds may not be suitable for.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
112495-00-8 |
|---|---|
Fórmula molecular |
C9H12O4 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
3-(1-hydroxyethyl)-4-methoxy-6-methylpyran-2-one |
InChI |
InChI=1S/C9H12O4/c1-5-4-7(12-3)8(6(2)10)9(11)13-5/h4,6,10H,1-3H3 |
Clave InChI |
NHIZXWVXFVVRIA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=O)O1)C(C)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate](/img/structure/B14301252.png)

